Nelotanserin

Vue d'ensemble

Description

La nélotansérine est un composé développé par Arena Pharmaceuticals, principalement connu pour son action d'antagoniste inverse sur le sous-type de récepteur de la sérotonine 5-HT2A. Initialement en développement pour le traitement de l'insomnie, elle a ensuite été réaffectée au traitement de la démence à corps de Lewy et du trouble du comportement en sommeil paradoxal .

Applications De Recherche Scientifique

Nelotanserin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Chemistry: this compound’s unique structure and reactivity make it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.

Biology: Its action on serotonin receptors makes it a useful tool for studying the role of these receptors in various biological processes.

Medicine: this compound has been investigated for its potential to treat insomnia, Lewy body dementia, and REM sleep behavior disorder. .

Mécanisme D'action

Target of Action

Nelotanserin is a potent and selective inverse agonist that primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor, which plays a key role in the central nervous system.

Mode of Action

This compound interacts with its primary target, the 5-HT2A serotonin receptor, by blocking a stimulatory pathway of the central nervous system .

Biochemical Pathways

serotonergic signaling pathways . By blocking a stimulatory pathway in the central nervous system, this compound can modulate the biochemical processes associated with this system .

Pharmacokinetics

In healthy human volunteers, this compound was observed to berapidly absorbed after oral administration, achieving maximum concentrations 1 hour later .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of the serotonergic system. By acting as an inverse agonist at the 5-HT2A serotonin receptor, this compound can influence various physiological processes. For instance, it has been shown to increase non-REM sleep , the most restorative phase of the sleep cycle, without sacrificing REM or dream sleep .

Action Environment

It’s worth noting that the compound’s effects, such as improvements in sleep consolidation, can be observed within2 to 4 hours after dosing . This suggests that the timing of administration could potentially influence the compound’s efficacy.

Analyse Biochimique

Biochemical Properties

Nelotanserin interacts with the serotonin receptor subtype 5-HT2A, acting as an inverse agonist. This interaction is highly selective, with this compound showing at least 30-fold and 5000-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, respectively . The binding of this compound to the 5-HT2A receptor inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways typically activated by serotonin .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to sleep and wakefulness. By targeting the 5-HT2A receptor, this compound promotes slow-wave sleep (Stage N3) and increases non-rapid eye movement sleep time . This effect is achieved without significantly altering rapid eye movement sleep, making it a promising candidate for treating sleep disorders . Additionally, this compound’s action on the 5-HT2A receptor can modulate cell signaling pathways, gene expression, and cellular metabolism related to sleep regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its potent and selective targeting of the 5-HT2A serotonin receptor. By binding to this receptor, this compound blocks a stimulatory pathway of the central nervous system, which is typically activated by serotonin . This blockade results in the promotion of slow-wave sleep and the inhibition of wakefulness-promoting signals . Unlike other treatments that target the GABA-A receptor, this compound’s mechanism is not associated with the side effects commonly seen with GABA-A treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated rapid absorption and onset of action. After oral administration, this compound reaches maximum concentrations within one hour . Its effects on sleep parameters, such as increased slow-wave sleep and decreased wakefulness, are observed within 2 to 4 hours after dosing . These effects are maintained with repeated subchronic dosing, indicating the stability and sustained efficacy of this compound over time .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving marmosets, this compound was administered at doses of 0.1, 0.3, and 1 mg/kg . The higher doses (0.3 and 1 mg/kg) significantly reduced dyskinesia induced by L-DOPA, while the lowest dose (0.1 mg/kg) did not show significant effects . These findings suggest a dose-dependent response, with higher doses providing more pronounced therapeutic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes It is known that the drug’s metabolites are excreted through the kidneys .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed throughout the body . It penetrates the central nervous system, where it exerts its effects on the 5-HT2A receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT2A receptors located on the cell membranes . The drug’s ability to cross the blood-brain barrier and its localization within specific brain regions are critical for its therapeutic effects .

Méthodes De Préparation

La nélotansérine est synthétisée par une série de réactions chimiques impliquant divers réactifs et conditions. La voie de synthèse détaillée et les conditions de réaction sont la propriété d'Arena Pharmaceuticals . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces réactions dans des conditions contrôlées afin d'assurer la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

La nélotansérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La nélotansérine a été largement étudiée pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, citons :

Chimie : La structure et la réactivité uniques de la nélotansérine en font un composé précieux pour l'étude des interactions récepteur-ligand et le développement de nouveaux agents thérapeutiques.

Biologie : Son action sur les récepteurs de la sérotonine en fait un outil utile pour étudier le rôle de ces récepteurs dans divers processus biologiques.

Médecine : La nélotansérine a été étudiée pour son potentiel à traiter l'insomnie, la démence à corps de Lewy et le trouble du comportement en sommeil paradoxal. .

Mécanisme d'action

La nélotansérine exerce ses effets en ciblant puissamment et sélectivement le récepteur de la sérotonine 5-HT2A. En bloquant ce récepteur, elle inhibe une voie stimulante du système nerveux central, ce qui conduit à une augmentation du sommeil non paradoxal sans sacrifier le sommeil paradoxal ou le sommeil onirique. Ce mécanisme diffère des médicaments actuellement commercialisés et ne devrait pas avoir les effets secondaires associés aux traitements par les GABA-A .

Comparaison Avec Des Composés Similaires

La nélotansérine est unique par sa forte sélectivité pour le récepteur 5-HT2A, avec une sélectivité au moins 30 et 5 000 fois supérieure à celle des récepteurs 5-HT2C et 5-HT2B, respectivement . Les composés similaires comprennent :

Ritansérine : Un autre antagoniste du récepteur 5-HT2A, mais avec une sélectivité et des propriétés pharmacocinétiques différentes.

Kétansérine : Un antagoniste du récepteur 5-HT2A utilisé principalement pour ses effets antihypertenseurs.

Mirtazapine : Un antidépresseur qui agit également sur les récepteurs 5-HT2A, mais qui a un spectre d'activité plus large sur d'autres récepteurs de la sérotonine.

Le profil de sélectivité unique de la nélotansérine la rend particulièrement adaptée au traitement des affections liées au récepteur 5-HT2A sans affecter les autres voies de la sérotonine .

Propriétés

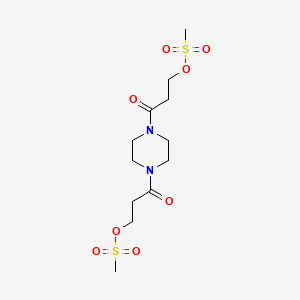

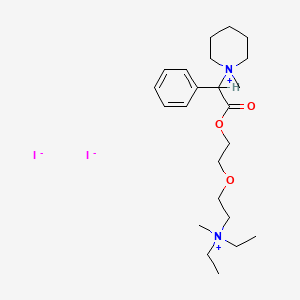

IUPAC Name |

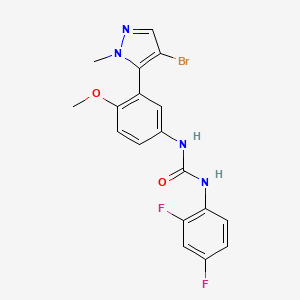

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSPVUFTLGQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232868 | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

839713-36-9 | |

| Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelotanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELOTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.